molecular formula C20H16ClN3O2S B7733381 (2Z)-2-[5-benzyl-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide

(2Z)-2-[5-benzyl-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide

Cat. No.: B7733381
M. Wt: 397.9 g/mol
InChI Key: NYMAMWGLWXETAP-SILNSSARSA-N
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Description

(2Z)-2-[5-benzyl-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring, a cyano group, and a chlorophenyl group, contributes to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[5-benzyl-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide typically involves the condensation of appropriate starting materials under controlled conditions One common method includes the reaction of 4-chlorobenzaldehyde with benzylamine to form an imine intermediate, which is then cyclized with thioglycolic acid to yield the thiazolidinone ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products:

  • Oxidation products include sulfoxides and sulfones.
  • Reduction products include primary or secondary amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with enhanced biological activities.

Biology: In biological research, it serves as a probe to study enzyme inhibition, receptor binding, and cellular pathways due to its structural similarity to natural ligands.

Medicine: The compound has shown promise in preclinical studies as an antimicrobial, anti-inflammatory, and anticancer agent. Its ability to modulate specific biological targets makes it a candidate for drug development.

Industry: In the pharmaceutical industry, it is used in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the production of various therapeutic agents.

Mechanism of Action

The mechanism of action of (2Z)-2-[5-benzyl-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The cyano group and chlorophenyl group contribute to its binding affinity and specificity, enhancing its biological effects.

Comparison with Similar Compounds

  • (2Z)-2-[5-benzyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide
  • (2Z)-2-[5-benzyl-3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide
  • (2Z)-2-[5-benzyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide

Uniqueness: The presence of the 4-chlorophenyl group in (2Z)-2-[5-benzyl-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide distinguishes it from other similar compounds. This substitution enhances its biological activity and specificity, making it a valuable compound for therapeutic applications.

Properties

IUPAC Name

(2Z)-2-[5-benzyl-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-23-18(25)16(12-22)20-24(15-9-7-14(21)8-10-15)19(26)17(27-20)11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H,23,25)/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMAMWGLWXETAP-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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